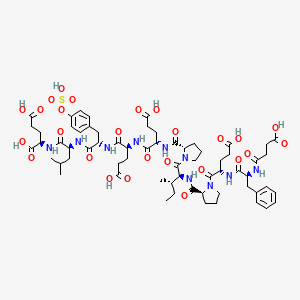

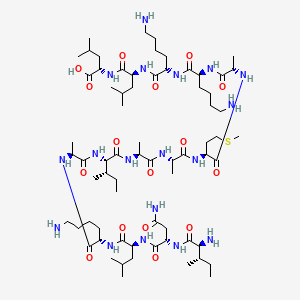

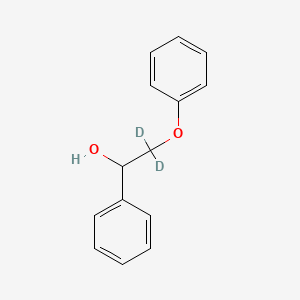

![molecular formula C26H26ClFN3O7P B12384881 [4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate](/img/structure/B12384881.png)

[4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MN551 is a potent inhibitor of cysteine-directed electrophilic covalent bonds. It plays a significant role in the biology of the suppressor of cytokine signaling 2 (SOCS2) and its cullin-RING ligase 5 (CRL5) complex. Additionally, MN551 is utilized in proteolysis targeting chimeras (PROTACs) to induce targeted protein degradation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MN551 involves multiple steps, including the formation of covalent bonds with cysteine residues. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve a high purity level of 98.05% .

Industrial Production Methods

Industrial production methods for MN551 are not explicitly detailed in public sources. Typically, such compounds are produced in controlled laboratory environments, ensuring high purity and consistency. The production process involves rigorous quality control measures to maintain the compound’s efficacy and safety .

Analyse Des Réactions Chimiques

Types of Reactions

MN551 primarily undergoes electrophilic covalent bonding with cysteine residues. This type of reaction is crucial for its inhibitory function .

Common Reagents and Conditions

The common reagents used in the synthesis and reactions involving MN551 include dimethyl sulfoxide (DMSO) for solubility and various buffers to maintain the reaction conditions. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal binding .

Major Products Formed

The major products formed from reactions involving MN551 are covalent complexes with target proteins, leading to their degradation. This is particularly important in the context of PROTACs, where MN551 facilitates the targeted degradation of specific proteins .

Applications De Recherche Scientifique

MN551 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study covalent bonding with cysteine residues.

Biology: Plays a role in understanding the biology of SOCS2 and its CRL5 complex.

Medicine: Utilized in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications.

Industry: Employed in the production of bioactive compound libraries for drug discovery and development

Mécanisme D'action

MN551 exerts its effects by forming covalent bonds with cysteine residues in target proteins. This interaction is crucial for its role as an inhibitor of cysteine-directed electrophilic covalent bonds. The molecular targets include SOCS2 and its CRL5 complex, which are involved in various cellular pathways. By binding to these targets, MN551 facilitates the degradation of specific proteins through the PROTAC mechanism .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Perphenazine-d 8 dihydrochloride

- BL-1020 mesylate

- Spinacetin

- Zotepine

- Emedastine difumarate

- Cipralisant (enantiomer)

- Doxepin-d 3 hydrochloride

- A-317920

- Alcaftadine (Standard)

- ST-1006

- Chlorphenoxamine

- Mizolastine (Standard)

- Clemastine-d 5 fumarate

- H3 receptor-MO-1

- Azelastine hydrochloride (Standard)

- Izuforant

- ABT-239

- Fexofenadine

- Bepotastine besilate (Standard)

- Roxatidine (Standard)

- Ketotifen fumarate

- S 38093

- Roxatidine

- Histamine phosphate

- Ciproxifan maleate

- LML134

- H4R antagonist 3

- Olopatadine-d 3 hydrochloride

Uniqueness

MN551 is unique due to its potent inhibition of cysteine-directed electrophilic covalent bonds and its significant role in the biology of SOCS2 and its CRL5 complex. Its application in PROTACs for targeted protein degradation sets it apart from other similar compounds .

Propriétés

Formule moléculaire |

C26H26ClFN3O7P |

|---|---|

Poids moléculaire |

577.9 g/mol |

Nom IUPAC |

[4-[(2S)-3-[[3-[(2-chloroacetyl)amino]phenyl]methylamino]-2-[[2-(4-fluorophenyl)acetyl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C26H26ClFN3O7P/c27-15-25(33)30-21-3-1-2-19(12-21)16-29-26(34)23(31-24(32)14-18-4-8-20(28)9-5-18)13-17-6-10-22(11-7-17)38-39(35,36)37/h1-12,23H,13-16H2,(H,29,34)(H,30,33)(H,31,32)(H2,35,36,37)/t23-/m0/s1 |

Clé InChI |

WSEFGYSEXKXLRO-QHCPKHFHSA-N |

SMILES isomérique |

C1=CC(=CC(=C1)NC(=O)CCl)CNC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)CC3=CC=C(C=C3)F |

SMILES canonique |

C1=CC(=CC(=C1)NC(=O)CCl)CNC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)CC3=CC=C(C=C3)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

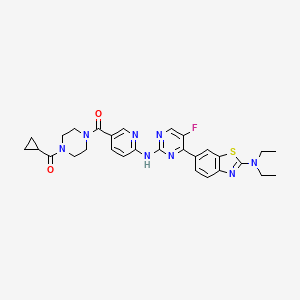

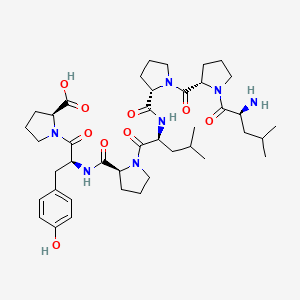

![[[(2S,3R)-2-(1,3-dimethylpyrazolidin-4-yl)oxolan-3-yl]amino]-[[4-(4-fluorocyclohexyl)cyclohexyl]amino]methanol](/img/structure/B12384798.png)

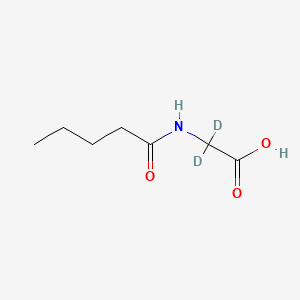

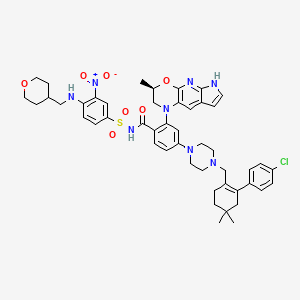

![(1S)-N-(7-chloro-6-{4-[(3R,4R)-4-hydroxy-3-methyloxolan-3-yl]piperazin-1-yl}isoquinolin-3-yl)-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B12384802.png)

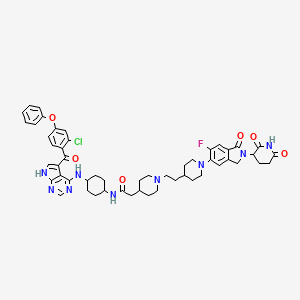

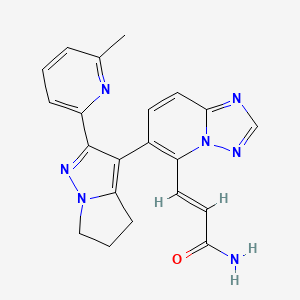

![1-(1-adamantylmethyl)-3-[1-[(4-propan-2-ylphenyl)methyl]indol-5-yl]urea](/img/structure/B12384821.png)

![1-[(1S)-1-(6-chloro-1-pyridin-4-ylindazol-3-yl)ethyl]-3-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12384827.png)

![3-[6-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-5-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid](/img/structure/B12384888.png)